4-(1,1-Difluoroethyl)benzamide is an organic compound characterized by a benzamide structure with a difluoroethyl substituent at the para position. This compound is notable for its unique fluorinated side chain, which can influence its chemical reactivity and biological activity. The difluoroethyl group is known to enhance lipophilicity and potentially alter the pharmacokinetic properties of the compound, making it of interest in medicinal chemistry.
4-(1,1-Difluoroethyl)benzamide falls under the classification of benzamides, which are derivatives of benzoic acid where an amine group replaces the hydroxyl group. It can be categorized as a fluorinated organic compound due to the presence of fluorine atoms in its structure. The compound's systematic name reflects its chemical structure, which includes both a benzene ring and an amide functional group.
The synthesis of 4-(1,1-difluoroethyl)benzamide typically involves several key steps:
The molecular formula of 4-(1,1-difluoroethyl)benzamide is . Its structure can be represented as follows:
The structural representation highlights the spatial arrangement of atoms, which influences the compound's reactivity and interaction with biological targets.
4-(1,1-Difluoroethyl)benzamide can undergo several chemical transformations:
The mechanism of action for 4-(1,1-difluoroethyl)benzamide largely depends on its interactions with specific biological targets. The presence of the difluoroethyl group may enhance binding affinity to certain enzymes or receptors, potentially altering their activity. This mechanism is particularly relevant in drug development contexts where such compounds are evaluated for therapeutic efficacy against diseases.
4-(1,1-Difluoroethyl)benzamide has several potential applications:
Endoplasmic reticulum (ER) stress in pancreatic β-cells is a critical pathological mechanism in both type 1 and type 2 diabetes, leading to impaired insulin secretion and β-cell apoptosis. Benzamide derivatives have emerged as potent protectors against ER stress-induced β-cell damage. High-throughput screening identified N-(piperidinylmethyl)benzamides as scaffolds conferring significant protection. The structural efficacy of these compounds hinges on:
A lead compound, 3-(N-piperidinyl)methylbenzamide 13d, demonstrated near-complete rescue of β-cells from ER stress (EC~50~ = 0.032 μM) by suppressing all three branches of the unfolded protein response (UPR) and apoptotic pathways [2]. In vivo, it reduced blood glucose levels and increased β-cell survival in diabetic mouse models.
Table 1: Efficacy of Select Benzamide Derivatives in ER Stress Protection
Compound | EC~50~ (μM) | Rescue Activity (%) | Key Structural Feature | |
---|---|---|---|---|
13d | 0.032 | ~100% | 3-(Piperidinyl)methyl | |
Lead from HTS | 1.2 | 40% | Unsubstituted benzamide | |
18g | 0.008 | 95% | Difluoroethyl analog | [2] |
Initial high-throughput screening (HTS) of >100,000 compounds identified benzamides with moderate ER stress protection (EC~50~ >1 μM). Optimization focused on:
This optimization yielded compound 15b, a difluoroethyl-containing benzamide derivative with 166-fold higher potency (EC~50~ = 0.005 μM) than early HTS hits. Computational studies confirmed its enhanced binding to ER chaperone GRP78 via hydrophobic interactions with the difluoroethyl "cap" [5].
The 1,1-difluoroethyl group (−CF~2~CH~3~) confers distinct advantages over related fluorinated motifs:
Table 2: Impact of Fluorinated Motifs on Antidiabetic Activity
Fluorinated Group | Glucokinase Activation IC~50~ (μM) | Metabolic Stability (t~1/2~, min) | Cellular Uptake | |
---|---|---|---|---|
1,1-Difluoroethyl | 0.005–0.03 | >120 | +++ | |
Trifluoromethyl | 0.10–0.50 | 45 | ++ | |
Pentafluoroethyl | 0.02–0.07 | >180 | + | [5] [8] |
In head-to-head studies, 4-(1,1-difluoroethyl)benzamide reduced ER stress markers (CHOP, BIP) by 80–90% at 1 μM, versus 40–60% for trifluoromethyl analogs [2].
Fluorinated benzamides have evolved through three key phases:
Crystallographic studies were pivotal in this evolution, revealing how difluoroethyl groups occupy hydrophobic "hot spots" in target proteins (e.g., BACE1, glucokinase) with 0.3–0.5 Å closer van der Waals contacts versus non-fluorinated groups [9] [5]. Synthetic methodologies also matured, enabling efficient routes to 4-(1,1-difluoroethyl)benzamide via Pd-catalyzed coupling of difluoroacetyl intermediates with benzamide cores [3] [8].
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: